1H-Tetrazole-5-carboxamide, N-(5-(3-(4-acetyl-3-hydroxy-2-propylphenox y)propoxy)-4-chloro-2-methylphenyl)-, monosodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

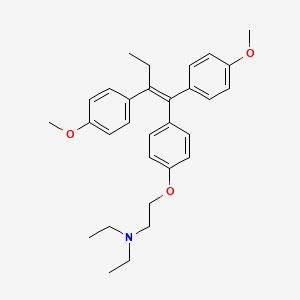

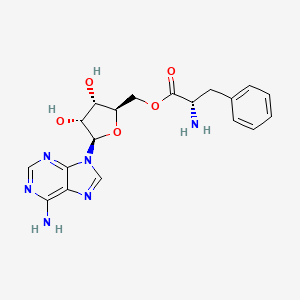

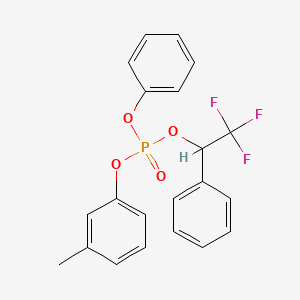

CGP-35949 es un fármaco de molécula pequeña desarrollado por Novartis Pharma AG. Es conocido por su función como antagonista del receptor de leucotrienos cisteinílicos e inhibidor de la fosfolipasa A2. Este compuesto ha sido estudiado por sus potenciales aplicaciones terapéuticas en el tratamiento de enfermedades del sistema inmunológico y enfermedades respiratorias, particularmente el asma .

Métodos De Preparación

La síntesis de CGP-35949 implica múltiples pasos, incluyendo la formación de la estructura principal y modificaciones posteriores del grupo funcional. Las rutas sintéticas exactas y las condiciones de reacción son propiedad y no se divulgan públicamente. se sabe que el compuesto tiene una fórmula molecular de C23H26ClN5O5 y un peso molecular de 509.92 g/mol .

Análisis De Reacciones Químicas

CGP-35949 experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede ser oxidado bajo condiciones específicas, llevando a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en CGP-35949.

Sustitución: El compuesto puede experimentar reacciones de sustitución, donde átomos o grupos específicos son reemplazados por otros.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

CGP-35949 ha sido ampliamente estudiado por sus aplicaciones de investigación científica, incluyendo:

Química: Utilizado como un compuesto de referencia en estudios que involucran antagonistas del receptor de leucotrienos e inhibidores de la fosfolipasa.

Biología: Investigado por sus efectos en las vías de los leucotrienos y su potencial para modular las respuestas inmunitarias.

Medicina: Explorado como un potencial agente terapéutico para el tratamiento del asma y otras enfermedades respiratorias.

Industria: Utilizado en el desarrollo de nuevos medicamentos dirigidos a los receptores de leucotrienos y la fosfolipasa A2

Mecanismo De Acción

CGP-35949 ejerce sus efectos antagonizando los receptores de leucotrienos cisteinílicos e inhibiendo la fosfolipasa A2. Este doble mecanismo de acción ayuda a reducir la inflamación y la broncoconstricción, convirtiéndolo en un potencial agente terapéutico para el asma. El compuesto se dirige específicamente a los receptores de leucotrieno C4 y leucotrieno D4, modulando el metabolismo hepático y la hemodinámica .

Comparación Con Compuestos Similares

CGP-35949 es único debido a su doble acción como antagonista del receptor de leucotrienos e inhibidor de la fosfolipasa A2. Los compuestos similares incluyen:

Montelukast: Un antagonista del receptor de leucotrienos utilizado para tratar el asma.

Zafirlukast: Otro antagonista del receptor de leucotrienos con aplicaciones similares.

MK-571 sodium: Un antagonista del receptor de leucotrienos con actividad inhibitoria de la fosfolipasa

Estos compuestos comparten mecanismos de acción similares pero difieren en sus estructuras moleculares específicas y aplicaciones terapéuticas.

Propiedades

Fórmula molecular |

C23H26ClN5O5 |

|---|---|

Peso molecular |

487.9 g/mol |

Nombre IUPAC |

N-[5-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-4-chloro-2-methylphenyl]-2H-tetrazole-5-carboxamide |

InChI |

InChI=1S/C23H26ClN5O5/c1-4-6-16-19(8-7-15(14(3)30)21(16)31)33-9-5-10-34-20-12-18(13(2)11-17(20)24)25-23(32)22-26-28-29-27-22/h7-8,11-12,31H,4-6,9-10H2,1-3H3,(H,25,32)(H,26,27,28,29) |

Clave InChI |

KOMGKDHFTYYZRF-UHFFFAOYSA-N |

SMILES canónico |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=C(C=C(C(=C2)NC(=O)C3=NNN=N3)C)Cl |

Sinónimos |

CGP 35949 CGP-35949 N-(3-(3-(4-acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-chloro-6-methylphenyl)-1H-tetrazole-5-carboxamide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-diamino-14-(2-chlorophenyl)-8-imino-12-oxo-9-thia-3,11-diazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5-tetraene-5-carbonitrile](/img/structure/B1226418.png)

![5-[1-[4-(Diethylamino)anilino]propylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione](/img/structure/B1226419.png)

![2-(diethylamino)ethyl 4-[[3-(azepan-1-ylsulfonyl)-4-chlorobenzoyl]amino]benzoate](/img/structure/B1226422.png)

![N-[5-(4-morpholinylsulfonyl)-2-(1-pyrrolidinyl)phenyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B1226425.png)

![calcium;(3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1226427.png)